Cas no 1105196-60-8 (1-benzyl-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one)

1-Benzyl-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a benzyl group and a 1,2,4-oxadiazole ring linked to a thiophene moiety. This structure confers potential utility in medicinal chemistry and materials science due to its combined pharmacophoric elements. The 1,2,4-oxadiazole-thiophene scaffold may enhance binding affinity in biological targets, while the benzyl-pyrrolidinone framework offers synthetic versatility. The compound’s rigid heterocyclic architecture suggests stability and tunable electronic properties, making it a candidate for drug discovery or functional material applications. Its synthesis and derivatization potential further underscore its relevance in exploratory research.
1-benzyl-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one structure
1105196-60-8 structure
Product Name:1-benzyl-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
CAS No:1105196-60-8
MF:C17H15N3O2S
MW:325.384902238846
CID:5433166
Update Time:2025-09-27

1-benzyl-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 2-Pyrrolidinone, 1-(phenylmethyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-
    • 1-benzyl-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
    • Inchi: 1S/C17H15N3O2S/c21-15-9-13(11-20(15)10-12-5-2-1-3-6-12)17-18-16(19-22-17)14-7-4-8-23-14/h1-8,13H,9-11H2
    • InChI Key: FSGYSMPNSWRBNF-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC=CC=C2)CC(C2ON=C(C3SC=CC=3)N=2)CC1=O

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Additional information on 1-benzyl-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Recent Advances in the Study of 1-benzyl-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (CAS: 1105196-60-8)

The compound 1-benzyl-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (CAS: 1105196-60-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, featuring a pyrrolidin-2-one core linked to a benzyl group and a thiophene-substituted 1,2,4-oxadiazole moiety, exhibits unique physicochemical properties that make it a promising candidate for drug development. Recent studies have focused on elucidating its biological activity, mechanism of action, and potential applications in treating various diseases.

A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's inhibitory effects on specific kinase targets implicated in cancer progression. The research team synthesized a series of derivatives and evaluated their potency using in vitro kinase assays. Notably, 1-benzyl-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one demonstrated selective inhibition of PI3Kα with an IC50 value of 0.87 μM, suggesting its potential as a lead compound for anticancer drug development. Molecular docking studies revealed that the compound binds to the ATP-binding site of PI3Kα, forming critical hydrogen bonds with key amino acid residues.

Further pharmacological characterization was conducted in a separate study published in Bioorganic & Medicinal Chemistry Letters. The researchers explored the compound's pharmacokinetic properties, including its metabolic stability and membrane permeability. Results indicated that 1-benzyl-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one exhibits moderate metabolic stability in human liver microsomes (t1/2 = 45 minutes) and good Caco-2 permeability (Papp = 12.6 × 10^-6 cm/s), suggesting favorable oral bioavailability. These findings support further optimization of the compound for potential clinical development.

In addition to its kinase inhibitory activity, recent research has uncovered the compound's potential in neurodegenerative disease treatment. A 2024 study in ACS Chemical Neuroscience reported that 1-benzyl-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one exhibits neuroprotective effects in cellular models of Parkinson's disease. The compound was shown to reduce α-synuclein aggregation by 62% at 10 μM concentration and protect dopaminergic neurons from oxidative stress-induced apoptosis. These effects were attributed to the compound's ability to modulate protein misfolding and activate cellular stress response pathways.

The synthetic accessibility of 1-benzyl-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one has also been a focus of recent research. A novel three-component coupling strategy was developed in 2023, significantly improving the yield (from 32% to 78%) and reducing the number of synthetic steps. This advancement, published in Organic Process Research & Development, has facilitated the production of gram-scale quantities of the compound for further biological evaluation and structure-activity relationship studies.

Looking forward, several research groups are currently investigating the compound's potential in combination therapies and exploring its activity against other disease targets. Preliminary data suggest synergistic effects when combined with standard chemotherapeutic agents, though these findings require further validation. The unique structural features of 1-benzyl-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one continue to inspire the design of new derivatives with improved pharmacological profiles, positioning this compound as an important scaffold in medicinal chemistry research.

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